3-Bromo-N,N-dimethyl-2-nitroaniline
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Overview
Description
3-Bromo-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and a dimethylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethyl-2-nitroaniline typically involves a multi-step process starting from benzene. The key steps include nitration, bromination, and amination:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-nitrobenzene.
Amination: Finally, 3-bromo-nitrobenzene undergoes a reaction with dimethylamine to produce this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethyl-2-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The compound can undergo oxidation reactions, although these are less common
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-N,N-dimethyl-2-nitroaniline.
Substitution: 3-Hydroxy-N,N-dimethyl-2-nitroaniline or 3-Alkoxy-N,N-dimethyl-2-nitroaniline.
Oxidation: Various oxidized derivatives depending on the conditions used
Scientific Research Applications
3-Bromo-N,N-dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and dimethylamino group can engage in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylaniline: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-N,N-dimethyl-4-nitroaniline: Has the nitro group in a different position, affecting its reactivity and interaction with other molecules
Uniqueness
3-Bromo-N,N-dimethyl-2-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10(2)7-5-3-4-6(9)8(7)11(12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDDRSYPXAIHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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